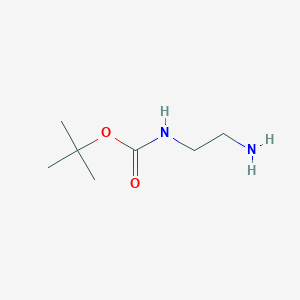

N-Boc-乙二胺

描述

N-Boc-ethylenediamine, also known as N-Boc-1,2-diaminoethane or tert-Butyl N-(2-aminoethyl)carbamate, is a monoprotected diamine . It is widely used as a building block in bioconjugate chemistry and in the synthesis of thyronamine derivatives . It is also used in the preparation of (2-isothiocyanato-ethyl)-carbamic acid tert-butyl ester by reacting with carbon disulfide .

Synthesis Analysis

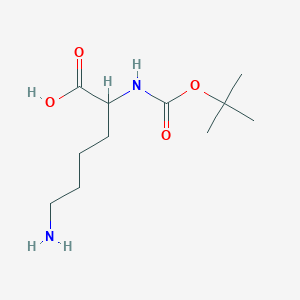

The synthesis method of N-Boc-ethylenediamine involves a reaction between ethylenediamine and tert-butyl (p-nitrophenyl) carbonate .Molecular Structure Analysis

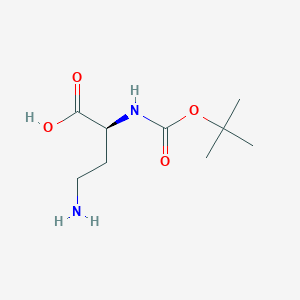

N-Boc-ethylenediamine has a linear formula of (CH3)3COCONHCH2CH2NH2 . Its molecular weight is 160.21 .Chemical Reactions Analysis

N-Boc-ethylenediamine is used as a cross-linking reagent . It is used in the synthesis of thyronamine derivatives and in the preparation of (2-isothiocyanato-ethyl)-carbamic acid tert-butyl ester by reacting with carbon disulfide .Physical And Chemical Properties Analysis

N-Boc-ethylenediamine has a refractive index of n20/D 1.458 (lit.) . It has a boiling point of 72-80 °C/0.1 mmHg (lit.) and a density of 1.012 g/mL at 20 °C (lit.) .科学研究应用

Synthesis of Thyronamine Derivatives

N-Boc-ethylenediamine is used in the synthesis of thyronamine derivatives . Thyronamines are decarboxylated and deiodinated metabolites of thyroid hormones, and they have shown to have significant physiological effects.

Preparation of (2-Isothiocyanato-ethyl)-carbamic Acid Tert-butyl Ester

N-Boc-ethylenediamine is also used in the preparation of (2-isothiocyanato-ethyl)-carbamic acid tert-butyl ester by reacting with carbon disulfide . This compound can be used as a building block in the synthesis of various organic compounds.

Oligonucleotide Synthesis

Another significant application of N-Boc-ethylenediamine is in oligonucleotide synthesis . Oligonucleotides are short DNA or RNA molecules that have wide-ranging applications in research, clinical and diagnostic fields.

Peptide Synthesis

N-Boc-ethylenediamine is used in peptide synthesis . Peptides have a wide range of applications in drug discovery, therapeutic development, and biochemical research.

Synthesis of Peptide Nucleic Acid (PNA) Oligonucleotide Conjugates

N-Boc-ethylenediamine is used in the synthesis of PNA-oligonucleotide conjugates . These conjugates are attracting immense interest currently because of their use in the biomedical and diagnostic field as antigene and molecular sensors.

Synthesis of PNA Monomer

N-Boc-ethylenediamine is used in the synthesis of the peptide nucleic acid monomer N-(Boc-Aminoethylglycin)thymine Ethyl Ester . The efficient PNA synthesis methods can reduce their cost and may increase availability for their wider use.

作用机制

- N-Boc-ethylenediamine (also known as N-Boc-1,2-ethanediamine) is a chemical compound with the formula C₇H₁₆N₂O₂ .

Target of Action

Mode of Action

安全和危害

N-Boc-ethylenediamine causes severe skin burns and eye damage . It may cause respiratory irritation and may cause drowsiness or dizziness . It is harmful if swallowed or if inhaled . Safety measures include wearing protective gloves, clothing, and eye/face protection, and ensuring adequate ventilation .

未来方向

N-Boc-ethylenediamine is a valuable reagent in the synthesis of various pharmacologically active analogues . It is also used in the introduction of an ethylenediamine spacer , which could have potential applications in the development of new drugs and bioconjugates.

Relevant Papers Several papers have been published on the use of N-Boc-ethylenediamine. For instance, a paper titled “A simple, rapid, and efficient N-Boc protection of amines under ultrasound irradiation and catalyst-free conditions” discusses a green and simple approach for the N-Boc protection on structurally diverse amines under ultrasound irradiation . Another paper titled “Practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines” discusses the use of N-Boc-ethylenediamine in the synthesis of amides .

属性

IUPAC Name |

tert-butyl N-(2-aminoethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O2/c1-7(2,3)11-6(10)9-5-4-8/h4-5,8H2,1-3H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOCSUUGBCMTKJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70276679 | |

| Record name | N-Boc-ethylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70276679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Boc-ethylenediamine | |

CAS RN |

57260-73-8 | |

| Record name | N-BOC-ethylenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57260-73-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Boc-ethylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70276679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbamic acid, N-(2-aminoethyl)-, 1,1-dimethylethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.138 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes N-Boc-ethylenediamine particularly useful in surface modification?

A1: N-Boc-ethylenediamine is often used as a linker molecule to attach various functionalities to surfaces like glassy carbon electrodes. This is because the Boc protecting group can be easily removed, revealing a reactive amine group for further modification. For example, researchers successfully tethered anthraquinone to glassy carbon electrodes using N-Boc-ethylenediamine as a linker, demonstrating its utility in controlling electron transfer properties. [, ]

Q2: How does N-Boc-ethylenediamine contribute to the creation of functional nanoparticles?

A2: N-Boc-ethylenediamine plays a crucial role in the synthesis of functionalized polyester nanoparticles. Researchers utilize its ability to cross-link epoxide-functionalized polyesters, resulting in well-defined nanoparticles with controlled sizes. This process allows for the incorporation of various functionalities like amines, keto groups, and alkynes, expanding their potential applications in nanotechnology. []

Q3: Can you elaborate on the role of N-Boc-ethylenediamine in developing antimicrobial materials?

A3: N-Boc-ethylenediamine is a key building block in the creation of lipidated oligomers with antimicrobial properties. Researchers employed a copper-mediated polymerization approach to synthesize oligomers with various end groups, including those derived from N-Boc-ethylenediamine. These oligomers exhibited promising antifungal activity, particularly against Cryptococcus neoformans, highlighting their potential as a platform for developing novel antimicrobial agents. []

Q4: How does the presence of NaHCO3 influence the electrografting of N-Boc-ethylenediamine?

A4: The addition of NaHCO3 to an acetonitrile solution significantly enhances the efficiency of electrografting N-Boc-ethylenediamine onto glassy carbon surfaces. This improvement is attributed to the increased initial current, faster layer formation, and quicker electrode passivation in the presence of NaHCO3. []

Q5: How does N-Boc-ethylenediamine contribute to the synthesis of dendronized polymers?

A5: Researchers utilize N-Boc-ethylenediamine as a starting material for synthesizing amphiphilic dendronized monomers and polymers. These polymers, characterized by their unique branched architectures, exhibit thermal stability and semi-crystalline behavior, making them suitable for various applications, including drug delivery and material science. []

Q6: What is the role of N-Boc-ethylenediamine in developing water-soluble fullerene sensors?

A6: N-Boc-ethylenediamine is instrumental in functionalizing carbon quantum dots (CQDs) for detecting water-soluble C60 fullerenes. Researchers functionalized CQDs with N-Boc-ethylenediamine, enabling the attachment of carboxymethyl-β-cyclodextrin cavitands. These modified CQDs selectively bind to C60, causing fluorescence quenching, thereby enabling the detection and quantification of water-soluble fullerenes. []

Q7: Are there any applications of N-Boc-ethylenediamine in the development of soil release polymers?

A7: Researchers are exploring the potential of N-Boc-ethylenediamine in synthesizing carbohydrate-based soil release polymers (SRPs) for cellulosic surfaces. One approach involves copolymerizing N-Boc-ethylenediamine with poly(ethylene glycol diacrylate) and subsequently reacting it with maltose. This strategy aims to exploit the affinity of polysaccharides for cellulose, potentially leading to effective SRPs for natural textiles. []

Q8: How does N-Boc-ethylenediamine contribute to the synthesis of thermosensitive materials?

A8: N-Boc-ethylenediamine serves as a key component in synthesizing thermosensitive block copolymers and microgels. For instance, researchers developed thermosensitive microgels with acid-cleavable Boc groups by copolymerizing N-isopropylacrylamide with a derivative of N-Boc-ethylenediamine. These microgels exhibited controllable drug release properties, highlighting their potential in drug delivery applications. []

Q9: Can you provide an example of N-Boc-ethylenediamine being used in the synthesis of a complex molecule with potential biological activity?

A9: Researchers synthesized a series of bicyclic piperidine-based HIV-1 inhibitors utilizing N-Boc-ethylenediamine as a building block. These compounds demonstrated potent antiviral activity against the HIV-1 R5 strain in vitro, signifying their potential as lead compounds for developing new anti-HIV-1 drugs. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

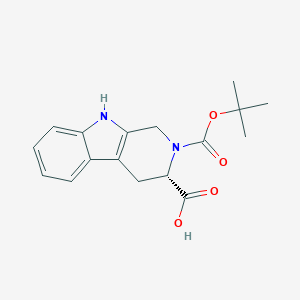

![N-[(tert-Butoxy)carbonyl]-D-tryptophan](/img/structure/B557161.png)